
N-(3-chlorophenyl)-2-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chlorophenyl)-2-phenylacetamide, also known as Chloroacetanilide, is a chemical compound that has been widely used in scientific research. This compound is used as a precursor for the synthesis of various other compounds, and it has been found to have several important biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chlorophenyl)-2-phenylacetamide is not fully understood. However, it is believed that this compound exerts its biological effects by inhibiting the activity of cyclooxygenase enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in the regulation of inflammation, pain, and fever, and their inhibition can lead to the anti-inflammatory, analgesic, and antipyretic effects observed with N-(3-chlorophenyl)-2-phenylacetamide.
Efectos Bioquímicos Y Fisiológicos
N-(3-chlorophenyl)-2-phenylacetamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in the regulation of inflammation, pain, and fever. Additionally, this compound has been found to have antioxidant properties, which may contribute to its anti-inflammatory effects. Furthermore, N-(3-chlorophenyl)-2-phenylacetamide has been shown to have analgesic and antipyretic effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chlorophenyl)-2-phenylacetamide has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, which makes it a popular starting material for the synthesis of other compounds. Additionally, this compound has been extensively studied, and its biological effects are well-understood. However, there are also some limitations associated with the use of N-(3-chlorophenyl)-2-phenylacetamide in lab experiments. For example, this compound has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(3-chlorophenyl)-2-phenylacetamide. One area of research could focus on the development of new compounds based on the structure of N-(3-chlorophenyl)-2-phenylacetamide, with the aim of improving its biological activity. Additionally, more research could be done to further elucidate the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of inflammatory conditions. Finally, further studies could be conducted to investigate the potential use of N-(3-chlorophenyl)-2-phenylacetamide in the treatment of other diseases, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, N-(3-chlorophenyl)-2-phenylacetamide is a compound that has been extensively used in scientific research. This compound has several important biological activities, such as anti-inflammatory, analgesic, and antipyretic effects, and it has been used as a starting material for the synthesis of various other compounds. While the mechanism of action of N-(3-chlorophenyl)-2-phenylacetamide is not fully understood, it is believed to exert its effects by inhibiting the activity of cyclooxygenase enzymes. There are several future directions for the study of this compound, including the development of new compounds based on its structure and the investigation of its potential use in the treatment of other diseases.
Métodos De Síntesis
The synthesis of N-(3-chlorophenyl)-2-phenylacetamide involves the reaction of 3-chloroaniline and phenylacetic acid in the presence of a catalyst. This reaction results in the formation of the desired product, which can then be purified through recrystallization.
Aplicaciones Científicas De Investigación
N-(3-chlorophenyl)-2-phenylacetamide has been extensively used in scientific research as a starting material for the synthesis of various other compounds. It has also been found to have several important biological activities, such as anti-inflammatory, analgesic, and antipyretic effects. Additionally, this compound has been used as a reagent in the synthesis of various pharmaceuticals and agrochemicals.
Propiedades
Número CAS |
18109-43-8 |
|---|---|
Nombre del producto |
N-(3-chlorophenyl)-2-phenylacetamide |
Fórmula molecular |
C14H12ClNO |
Peso molecular |
245.7 g/mol |
Nombre IUPAC |
N-(3-chlorophenyl)-2-phenylacetamide |
InChI |
InChI=1S/C14H12ClNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) |
Clave InChI |
GAWITMMQHFGOMV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Cl |
Otros números CAS |
18109-43-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



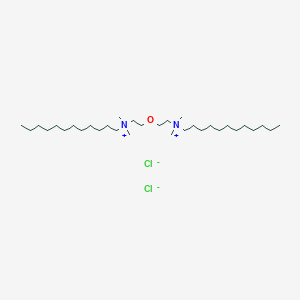
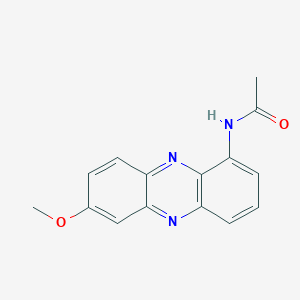
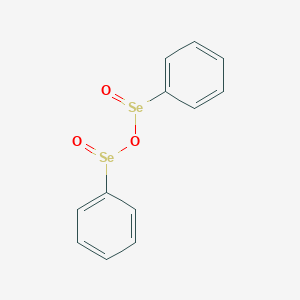
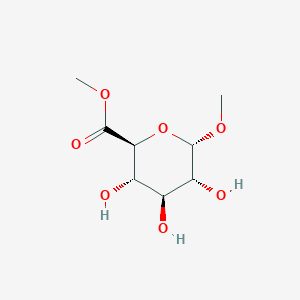
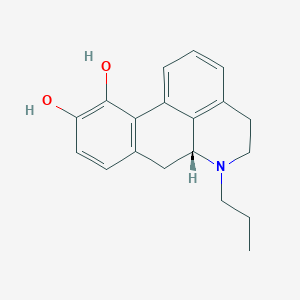
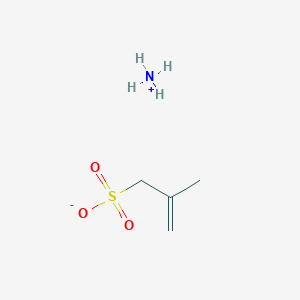
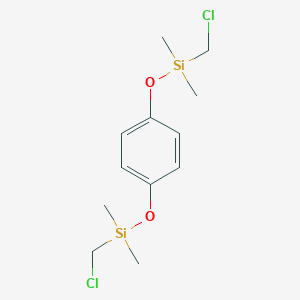
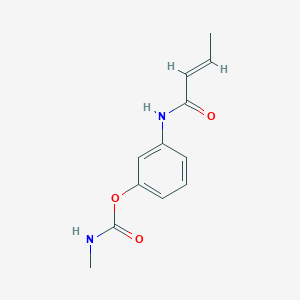
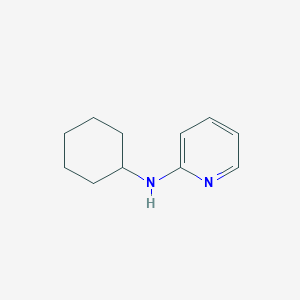
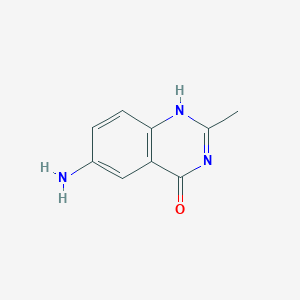
![Tricyclo[4.3.0.0~3,8~]nonane](/img/structure/B95573.png)
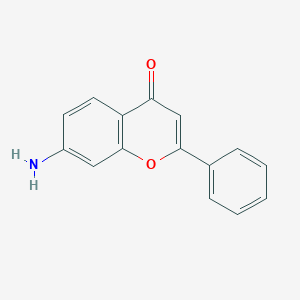
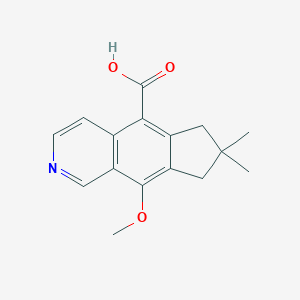
![Octahydrospiro[1,3-dioxolane-2,5'-[4,7]methanoindene]](/img/structure/B95580.png)